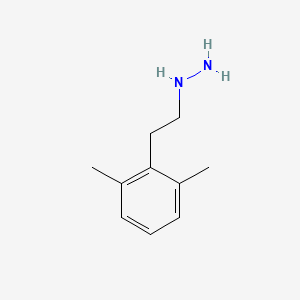

Hydrazine, (2,6-dimethylphenethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30953-60-7 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-(2,6-dimethylphenyl)ethylhydrazine |

InChI |

InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3 |

InChI Key |

XSTYEYRVVWAVPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCNN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hydrazine, 2,6 Dimethylphenethyl

Established Reaction Pathways and Chemical Transformations for Core Skeleton Construction

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is crucial for maximizing yield and purity.

Route A: Reductive Amination

The two-step, one-pot synthesis from 2-(2,6-dimethylphenyl)acetaldehyde proceeds via a hydrazone intermediate.

Hydrazone Formation: The aldehyde is condensed with hydrazine (B178648) hydrate in a solvent like ethanol (B145695) or methanol. This reaction is often acid-catalyzed and proceeds readily at room temperature to form 2-(2,6-dimethylphenyl)acetaldehyde hydrazone .

Reduction: The hydrazone is then reduced to the final product. Catalytic hydrogenation over a noble metal catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂ ) is a common and effective method. Alternatively, chemical reduction using reagents like sodium cyanoborohydride (NaBH₃CN ) or sodium borohydride (B1222165) (NaBH₄ ) can be employed.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) significantly impacts the reaction's efficiency and selectivity.

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | Efficient for hydrogenation of C=N bonds. |

| Solvent | Ethanol | Good solubility for both hydrazone and product. |

| Temperature | 25-50 °C | Balances reaction rate and minimizes side reactions. |

| Pressure (H₂) | 1-5 atm | Sufficient for hydrogenation without specialized equipment. |

| Additive | Acetic Acid | Can protonate the imine, increasing its reactivity. |

Route B: Direct Alkylation of Hydrazine

This method involves the nucleophilic substitution of 1-(2-bromoethyl)-2,6-dimethylbenzene with hydrazine. A significant challenge is preventing over-alkylation, which leads to the formation of 1,2-disubstituted hydrazines.

To favor mono-alkylation:

Excess Hydrazine: Using a large excess of hydrazine hydrate (10-20 equivalents) shifts the equilibrium towards the mono-alkylated product.

Temperature Control: The reaction is typically run at low to moderate temperatures (0 °C to 50 °C) to control the rate of the second alkylation.

Solvent: Polar protic solvents like ethanol or water are commonly used.

Yield Enhancement and Isolation Techniques

Post-reaction workup and purification are critical for obtaining a high-purity product.

For both routes, a typical workup involves:

Quenching: The reaction is carefully quenched (e.g., by filtering the catalyst or neutralizing the reagents).

Extraction: The product is extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

Washing: The organic layer is washed with brine to remove water-soluble impurities.

Drying and Concentration: The solvent is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄ ) and removed under reduced pressure.

Final purification is typically achieved by:

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be effective.

Crystallization: The product can be converted to a salt (e.g., hydrochloride or sulfate) by treatment with the corresponding acid. These crystalline salts are often easier to purify by recrystallization than the freebase.

Chromatography: Column chromatography on silica (B1680970) gel can be used to separate the product from unreacted starting materials and byproducts.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Green Chemistry Principles in the Synthesis of Hydrazine, (2,6-dimethylphenethyl)-

The principles of green chemistry can be applied to the synthesis of Hydrazine, (2,6-dimethylphenethyl)- to reduce its environmental impact.

| Green Chemistry Principle | Application to Synthesis |

| Catalysis | Utilizing catalytic hydrogenation (Route A) is superior to stoichiometric reductants, which generate more waste. |

| Atom Economy | The reductive amination pathway generally has a higher atom economy than the direct alkylation route, which uses a large excess of hydrazine. |

| Safer Solvents | Replacing traditional solvents like toluene (B28343) or dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can reduce environmental harm. orgsyn.org |

| Energy Efficiency | Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and improve energy efficiency. |

| One-Pot Reactions | Performing the hydrazone formation and subsequent reduction in a single vessel (one-pot) minimizes waste and reduces purification steps. |

Chemo- and Regioselective Synthesis Strategies

Achieving high selectivity is paramount in complex organic synthesis.

Cheoselectivity: In the direct alkylation route, the primary challenge is achieving selective mono-alkylation over dialkylation. The use of a vast excess of hydrazine is a classic, albeit atom-uneconomical, solution. A more advanced strategy involves using a protected hydrazine derivative, such as tert-butyl carbazate. The phenethyl group is first introduced, and the protecting group is subsequently removed under acidic conditions to yield the mono-substituted hydrazine. This approach offers superior control and often higher yields of the desired product.

Regioselectivity: For unsymmetrical hydrazines, regioselectivity (i.e., which nitrogen atom is alkylated) can be an issue. However, for the synthesis of Hydrazine, (2,6-dimethylphenethyl)- from unsubstituted hydrazine, the initial product is symmetrical. The main regioselective challenge arises in preventing the formation of the 1,2-disubstituted byproduct. The steric hindrance provided by the bulky 2,6-dimethylphenethyl group itself can help to disfavor a second alkylation on the already substituted nitrogen atom (N1), but reaction at the terminal nitrogen (N2) remains a significant competing pathway.

Flow Chemistry Applications for Scalable Research Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and straightforward scalability. acs.org These benefits are particularly relevant for the synthesis of hydrazine derivatives, which can involve hazardous reagents and exothermic reactions. ucd.ie

A promising approach for the synthesis of "Hydrazine, (2,6-dimethylphenethyl)-" in a flow regime is the deoxygenative hydrazination of the corresponding alcohol, 2-(2,6-dimethylphenyl)ethanol. This method, which has been successfully applied to a range of alcohols, utilizes a Mitsunobu-type reaction under continuous flow conditions. bohrium.comrsc.org

The reaction typically involves the activation of the alcohol with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like di-tert-butyl azodicarboxylate (DBAD), followed by nucleophilic substitution with a protected hydrazine. The continuous flow setup allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, which is crucial for maximizing yield and minimizing the formation of byproducts. bohrium.com

A hypothetical flow synthesis of "Hydrazine, (2,6-dimethylphenethyl)-" could be designed as follows: streams of 2-(2,6-dimethylphenyl)ethanol, PPh₃, and DBAD in a suitable solvent like acetonitrile (B52724) are continuously pumped and mixed before being introduced into a heated reactor coil. A subsequent stream of a protected hydrazine is then introduced to effect the substitution. The short residence times and efficient heat transfer characteristic of microreactors or tube reactors can significantly improve the reaction's efficiency and safety profile. acs.orgucd.ie

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of Hydrazine, (2,6-dimethylphenethyl)-

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed Reactor | - |

| Reactor Volume | 10 | mL |

| Temperature | 30 - 60 | °C |

| Flow Rate (Substrate) | 0.5 | mL/min |

| Flow Rate (Reagents) | 0.5 | mL/min |

| Residence Time | 10 | min |

| Pressure | 1-5 | bar |

| Solvent | Acetonitrile | - |

The scalability of this process is a key advantage. By extending the operation time or by "numbering-up" – running multiple flow reactors in parallel – large quantities of the target hydrazine can be produced without the need for extensive process re-optimization. acs.org This makes flow synthesis an attractive method for producing research quantities of "Hydrazine, (2,6-dimethylphenethyl)-" for further studies.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, the crude product containing "Hydrazine, (2,6-dimethylphenethyl)-" requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed to achieve high purity.

Initial workup may involve quenching the reaction mixture and performing a liquid-liquid extraction to separate the product from water-soluble impurities. The organic layer is then concentrated under reduced pressure. The resulting crude oil or solid is often subjected to column chromatography on silica gel. A gradient elution system, for example, using a mixture of hexane (B92381) and ethyl acetate, can effectively separate the desired hydrazine from less polar and more polar impurities.

For the characterization of the purified "Hydrazine, (2,6-dimethylphenethyl)-", a suite of analytical techniques is utilized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methylene (B1212753) protons of the phenethyl moiety, and the protons of the hydrazine group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The N-H stretching vibrations of the hydrazine group would be expected in the region of 3200-3400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. By using a suitable column and mobile phase, the presence of any residual impurities can be detected and quantified.

Table 2: Expected Analytical Data for Hydrazine, (2,6-dimethylphenethyl)-

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (δ ~7.0-7.1 ppm), CH₂ protons (δ ~2.8-3.1 ppm), CH₃ protons (δ ~2.3 ppm), and NH/NH₂ protons (broad signals). |

| ¹³C NMR | Resonances for aromatic carbons, benzylic and aliphatic carbons, and methyl carbons. |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₁₇N₂. |

| IR (KBr) | N-H stretching bands (~3300 cm⁻¹), C-H stretching bands (~2900-3100 cm⁻¹), and aromatic C=C bending bands (~1450-1600 cm⁻¹). |

| HPLC Purity | >95% (typical target for research-grade material). |

The combination of these purification and characterization techniques ensures that the synthesized "Hydrazine, (2,6-dimethylphenethyl)-" is of high quality and suitable for its intended research applications.

Molecular Interactions and Mechanistic Elucidation of Hydrazine, 2,6 Dimethylphenethyl in Biological Systems

Exploration of Molecular Targets and Binding Dynamics

Enzymatic Inhibition and Activation Profiling in Cell-Free Systems

There are no available studies that have specifically profiled the inhibitory or activating effects of Hydrazine (B178648), (2,6-dimethylphenethyl)- against a panel of enzymes in cell-free systems. While many hydrazine derivatives are known to be potent inhibitors of enzymes such as monoamine oxidase (MAO), specific IC50 or Ki values for Hydrazine, (2,6-dimethylphenethyl)- are not documented in the scientific literature. Research on substituted hydrazines has shown that the nature and position of substituents on the phenyl ring can significantly influence their inhibitory potency and selectivity. However, without experimental data, it is impossible to determine the enzymatic interaction profile of this specific compound.

Receptor Binding Assays and Ligand-Protein Interaction Studies

No receptor binding assays or detailed ligand-protein interaction studies for Hydrazine, (2,6-dimethylphenethyl)- have been published. Consequently, its affinity and selectivity for various receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, are unknown. Computational docking studies, which could provide theoretical insights into potential binding modes and affinities, have also not been reported for this compound.

Nucleic Acid Interactions and Epigenetic Modulation

The potential for Hydrazine, (2,6-dimethylphenethyl)- to interact with nucleic acids or modulate epigenetic mechanisms has not been investigated. While some hydrazine derivatives have been shown to interact with DNA, leading to genotoxic effects, there is no evidence to suggest that Hydrazine, (2,6-dimethylphenethyl)- shares these properties. Studies on its ability to influence DNA methylation, histone modification, or non-coding RNA regulation are absent from the current body of scientific knowledge.

Cellular Pathway Interrogation

Modulatory Effects on Signal Transduction Pathways in Cell Lines

There is a lack of research on the effects of Hydrazine, (2,6-dimethylphenethyl)- on specific signal transduction pathways in cultured cell lines. Key signaling cascades, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, have not been studied in the context of exposure to this compound. Therefore, its potential to influence cellular processes like proliferation, differentiation, apoptosis, or inflammation remains uncharacterized.

Transcriptomic and Proteomic Responses in In Vitro Models

No transcriptomic or proteomic studies have been conducted to analyze the global changes in gene or protein expression in response to Hydrazine, (2,6-dimethylphenethyl)- treatment in in vitro models. Such analyses are crucial for identifying the broader cellular impact of a compound and for generating hypotheses about its mechanism of action. The absence of this data further underscores the significant gap in our understanding of this specific chemical.

Subcellular Localization and Organelle Specificity

The subcellular distribution of a compound is critical to understanding its mechanism of action and potential off-target effects. For Hydrazine, (2,6-dimethylphenethyl)-, its structural similarity to the monoamine oxidase inhibitor (MAOI) phenelzine (B1198762) suggests that its primary site of action would likely be mitochondria. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in neurotransmitter metabolism and are primarily located on the outer mitochondrial membrane.

Determining the precise subcellular localization of Hydrazine, (2,6-dimethylphenethyl)- would involve techniques such as subcellular fractionation followed by quantification using methods like high-performance liquid chromatography (HPLC) or mass spectrometry. Another approach involves synthesizing a radiolabeled or fluorescently tagged version of the compound. This would allow for its visualization within cells using autoradiography or fluorescence microscopy, respectively, providing direct evidence of its accumulation in specific organelles like mitochondria. Such studies would be essential to confirm whether the 2,6-dimethyl substitution alters the typical mitochondrial targeting seen with related hydrazine-based MAOIs.

Biophysical Characterization of Molecular Interactions

To fully understand how Hydrazine, (2,6-dimethylphenethyl)- interacts with its biological targets, a suite of biophysical techniques is required. These methods provide quantitative data on binding affinity, kinetics, and the structural changes that occur upon binding.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when two molecules interact. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between Hydrazine, (2,6-dimethylphenethyl)- and its target protein, such as MAO-A or MAO-B.

In a hypothetical ITC experiment, a solution of the target protein would be placed in the sample cell, and the hydrazine compound would be incrementally injected from a syringe. The resulting heat changes would be measured to generate a binding isotherm. The data from such an experiment would provide a complete thermodynamic profile of the binding event.

Table 1: Hypothetical Thermodynamic Binding Parameters of Hydrazine, (2,6-dimethylphenethyl)- with Monoamine Oxidase A (MAO-A) as Determined by ITC (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | |

| Dissociation Constant (Kd) | 5.2 | µM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time kinetics of molecular interactions. It provides data on the association rate (ka) and dissociation rate (kd) of a ligand binding to a target immobilized on a sensor surface.

For an SPR analysis of Hydrazine, (2,6-dimethylphenethyl)-, a purified target protein like MAO-B would be immobilized on a sensor chip. The hydrazine compound would then be flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured over time to generate sensorgrams. These sensorgrams are then fitted to kinetic models to determine the rate constants.

Table 2: Hypothetical Kinetic Parameters for the Interaction of Hydrazine, (2,6-dimethylphenethyl)- with Monoamine Oxidase B (MAO-B) via SPR (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 2.1 x 104 | M-1s-1 |

| Dissociation Rate (kd) | 8.5 x 10-3 | s-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about the structure and dynamics of a ligand-protein complex. Techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect spectroscopy (trNOESY) can be employed.

By comparing the NMR spectra of the target protein in the presence and absence of Hydrazine, (2,6-dimethylphenethyl)-, researchers can identify the specific amino acid residues involved in binding (via CSP). Furthermore, STD-NMR can identify the parts of the ligand that are in close contact with the protein, while trNOESY can provide information about the conformation of the bound ligand. This data is invaluable for understanding the precise molecular interactions and any conformational changes that occur in both the ligand and the target upon complex formation, which is crucial for structure-based drug design.

Structure Activity Relationship Sar and Rational Design of Hydrazine, 2,6 Dimethylphenethyl Analogues

Systematic Chemical Modification Strategies

The methodical alteration of a lead compound is a fundamental strategy in medicinal chemistry. By modifying specific functional groups, researchers can fine-tune the biological and pharmacokinetic properties of the molecule.

The hydrazine (B178648) group (-NH-NH2) is the pharmacophoric core responsible for the irreversible inhibition of MAO by phenelzine (B1198762), where it forms a stable covalent bond with the enzyme's flavin cofactor. researchgate.net Despite its importance, modifications to this group can yield new compounds with diverse and sometimes more desirable activities. tsijournals.comnih.gov

One common derivatization strategy is the formation of hydrazones (R1R2C=NNHR3), typically by reacting the hydrazine with aldehydes or ketones. tsijournals.com This modification can lead to compounds with entirely new biological profiles. For instance, a series of novel hydrazides, specifically 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b] researchgate.netresearchgate.netmdpi.comthiadiazole-5-carbohydrazides, were synthesized from a carbohydrazide (B1668358) precursor and evaluated for their cytotoxic properties, demonstrating how the hydrazine group can be integrated into larger, more complex heterocyclic systems. nih.gov

Furthermore, linking the hydrazine functional group to different molecular scaffolds has proven to be a fruitful avenue of research. Studies involving novel quinazolyl hydrazine derivatives have shown that such compounds can act as potent inhibitors of both MAO-A and MAO-B. royalsocietypublishing.org Interestingly, some of these derivatives were found to be reversible and competitive inhibitors, a distinct mechanism from phenelzine's irreversible action, which could translate to a different pharmacological profile. royalsocietypublishing.org

Altering the substitution pattern on the aromatic ring of the phenethyl group is a powerful method to modulate biological activity, selectivity, and drug-like properties. The addition of different functional groups changes the molecule's steric, electronic, and hydrophobic characteristics, which in turn affects its ability to bind effectively to the MAO active site.

Research into related hydrazine-linked thiazole (B1198619) derivatives has provided valuable insights into these effects for MAO-B inhibitors. researchgate.net Two key findings from this research were:

The incorporation of an electronegative fluorinated phenyl ring was shown to improve the compound's ability to cross the blood-brain barrier and increased its selectivity for the MAO-B isoform. researchgate.net

In a separate study on quinazolyl hydrazine derivatives, the substitution pattern on a terminal aryl ring was found to be a critical determinant of binding affinity. royalsocietypublishing.org Specifically, derivatives that possessed both a 3-methoxy (-OCH3) and a 4-hydroxy (-OH) group on this ring exhibited the highest potency against both MAO-A and MAO-B. royalsocietypublishing.org

The following interactive table presents data from this study, illustrating how different substituents on the aryl ring influence MAO inhibitory concentration (IC50).

Table 1: Impact of Aryl Ring Substituents on MAO Inhibitory Activity This table showcases the IC50 values for selected quinazolyl hydrazine derivatives, highlighting the importance of the substitution pattern for biological activity. Data is sourced from research on quinazolyl hydrazine derivatives as MAO inhibitors. royalsocietypublishing.org

| Compound | Substituents on Aryl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| 5d | 3-OCH3, 4-OH | 0.27 ± 0.06 | 0.75 ± 0.06 |

| 5h | 3-OCH3, 4-OH | 0.31 ± 0.06 | 0.44 ± 0.06 |

| 12d | 3-OCH3, 4-OH | 0.31 ± 0.06 | 0.44 ± 0.06 |

| 5a | Unsubstituted | > 10 | > 10 |

Phenelzine itself does not have a chiral center. However, the synthesis of more complex analogues frequently introduces chirality, resulting in stereoisomers—molecules with the same atomic connectivity but different spatial arrangements. These different three-dimensional structures can lead to significant variations in biological activity, as the chiral environment of an enzyme's active site often interacts preferentially with one stereoisomer over another. nih.govnih.gov

The importance of stereoisomerism is well-documented. For example, in studies of phenothiazine (B1677639) derivatives, it was demonstrated that the biological properties of two enantiomers can differ significantly. nih.govnih.gov The separation of a racemic phenothiazine compound, JBC 1847, into its pure (S)- and (R)-enantiomers revealed that the (S)-enantiomer had a five-fold higher maximum tolerable concentration in vivo while retaining potent antimicrobial activity. nih.gov This highlights the potential to significantly improve a drug's therapeutic index by using a single, more active, and less toxic enantiomer. This principle is directly relevant to the design of novel analogues of Hydrazine, (2,6-dimethylphenethyl)-, where the development of chiral derivatives could lead to compounds with superior efficacy and safety.

Computational Approaches to SAR

Modern drug discovery heavily relies on computational methods to predict the biological activity of compounds and to understand the molecular basis of their action, thereby saving significant time and resources.

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a group of molecules and their biological activities. researchgate.net By developing a mathematical equation based on molecular descriptors (which quantify properties like hydrophobicity, electronics, and sterics), QSAR models can predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

In the context of MAO inhibitors, QSAR models have been successfully applied to elucidate the structural requirements for potent inhibition. A QSAR analysis of hydrazine-linked thiazole derivatives, for instance, confirmed the importance of an electron-deficient pyridine (B92270) ring attached to the hydrazine nitrogen. researchgate.net The model quantified how this feature enhances the interaction with the enzyme's active site. The predictive power of a QSAR model is validated using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²). mdpi.comnih.gov

Table 2: Representative Statistical Data for QSAR Models This table presents typical statistical validation parameters from a QSAR study on a different class of enzyme inhibitors, illustrating the metrics used to assess model quality and predictive ability. mdpi.com

| Model Type | Target Activity | R² (Correlation) | q² (Cross-validation) | r² (External Prediction) |

|---|---|---|---|---|

| 3D-QSAR | Topoisomerase I Inhibition | 0.768 | 0.594 | 0.795 |

| 2D-QSAR | Cytotoxicity (RPMI8402) | 0.687 | 0.575 | 0.643 |

| Hologram QSAR | Cytotoxicity (KB3-1) | 0.655 | 0.531 | 0.514 |

Pharmacophore modeling is a powerful computational tool used to identify the essential 3D arrangement of functional groups (the pharmacophore) that a molecule needs to interact effectively with a biological target. nih.gov These features typically include hydrogen bond acceptors and donors, aromatic rings, and hydrophobic regions.

Once a pharmacophore model is established, often based on a known potent ligand, it can be used as a filter in a process called virtual screening. researchgate.net This involves searching large digital libraries of chemical compounds to find other molecules that match the pharmacophoric features. For MAO-B inhibitors, a pharmacophore model built using the drug safinamide (B1662184) was used to screen the ZINC database, leading to the identification of novel potential inhibitors. nih.gov Subsequent molecular docking studies predicted that these new compounds fit well within the MAO-B active site and formed crucial interactions with key amino acid residues like Tyr398 and Tyr435. nih.gov This integrated computational workflow provides a rational and efficient pathway for discovering novel analogues of Hydrazine, (2,6-dimethylphenethyl)-.

Synthesis and Biological Evaluation of Novel Analogues

The development of novel analogues of Hydrazine, (2,6-dimethylphenethyl)- involves a cycle of chemical synthesis followed by biological evaluation. This iterative process allows for the refinement of the chemical structure to optimize its desired biological effects.

The synthesis of key analogues of Hydrazine, (2,6-dimethylphenethyl)- is typically achieved through established synthetic routes for phenethylhydrazines. A common method involves the reaction of a substituted phenethyl halide with hydrazine hydrate. For instance, to explore the impact of different substituents on the phenyl ring, a series of substituted phenethyl bromides can be used as starting materials.

A general synthetic scheme for the preparation of these analogues is shown below:

Scheme 1: General Synthesis of Substituted Phenethylhydrazine AnaloguesIn this scheme, a substituted phenethylamine (B48288) is converted to the corresponding phenethyl bromide, which is then reacted with hydrazine to yield the final product. This approach allows for the introduction of a wide variety of substituents at different positions on the phenyl ring.

For example, to investigate the role of the methyl groups in the lead compound, analogues with different alkyl groups (e.g., ethyl, isopropyl) or with substituents at other positions on the phenyl ring (e.g., 3,4-dimethyl) could be synthesized. Furthermore, modifications to the hydrazine moiety, such as N-alkylation or acylation, can also be explored to understand their effect on biological activity. nih.gov

Once a library of analogues has been synthesized, it is subjected to high-throughput screening (HTS) to rapidly assess their biological activity. For phenethylhydrazine derivatives, a primary target is often monoamine oxidase (MAO). HTS assays for MAO inhibitors are well-established and typically rely on the detection of one of the products of the MAO-catalyzed reaction, such as hydrogen peroxide or the corresponding aldehyde. nih.govscispace.combioassaysys.com

Fluorescence-based assays are particularly common in HTS due to their high sensitivity and compatibility with automated systems. In a typical assay, the analogue library is incubated with recombinant human MAO-A and MAO-B enzymes, and the inhibition of enzyme activity is measured. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. chinaphar.com

A representative data set from a high-throughput screening of a library of Hydrazine, (2,6-dimethylphenethyl)- analogues against MAO-A and MAO-B is presented in the table below.

| Compound ID | R1 | R2 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |

| Lead | 2,6-di-Me | H | 15.2 | 0.8 | 0.05 |

| Analogue 1 | 2-Me | H | 25.8 | 1.5 | 0.06 |

| Analogue 2 | 4-Me | H | 12.1 | 0.5 | 0.04 |

| Analogue 3 | 2,4-di-Me | H | 18.9 | 0.9 | 0.05 |

| Analogue 4 | 3,4-di-Me | H | 10.5 | 0.4 | 0.04 |

| Analogue 5 | 2,6-di-Et | H | 22.4 | 1.2 | 0.05 |

| Analogue 6 | 2,6-di-Cl | H | 35.1 | 2.8 | 0.08 |

| Analogue 7 | 4-F | H | 8.7 | 0.3 | 0.03 |

| Analogue 8 | 4-OMe | H | 14.3 | 0.7 | 0.05 |

The data from such screenings provide valuable insights into the structure-activity relationships of the synthesized analogues. For example, the table above suggests that small, electron-donating or halogen substituents at the 4-position of the phenyl ring may enhance potency and selectivity for MAO-B. In contrast, larger alkyl groups at the 2,6-positions or electron-withdrawing groups may decrease activity. This information can then be used to guide the design of the next generation of analogues with improved biological profiles.

Advanced Analytical and Bioanalytical Methodologies for Hydrazine, 2,6 Dimethylphenethyl

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity of a chemical compound and quantifying its presence in various matrices. For a molecule like Hydrazine (B178648), (2,6-dimethylphenethyl)-, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the purity assessment and quantification of non-volatile or thermally unstable compounds. Due to the basic nature and potential for low UV absorbance of the hydrazine moiety, method development would likely focus on derivatization or specialized columns to achieve adequate retention and sensitivity.

Method Development Principles: A reversed-phase HPLC (RP-HPLC) method is the most common approach. The development would involve optimizing the stationary phase, mobile phase composition, and detector settings. Given that hydrazine compounds can be highly polar, achieving retention on standard C18 columns can be challenging. helixchrom.com Therefore, strategies often involve pre-column derivatization to attach a chromophore, which enhances UV detection and improves chromatographic behavior. rasayanjournal.co.in

Derivatization: A common strategy for hydrazines involves reaction with an aldehyde or ketone to form a stable hydrazone. rasayanjournal.co.in Reagents like salicylaldehyde (B1680747) or p-nitrobenzaldehyde are often used because they react specifically with the hydrazine group and introduce a strong UV-absorbing moiety, allowing for detection at wavelengths where interference from matrix components is minimal.

Illustrative HPLC Method Parameters: The following table presents a hypothetical, yet typical, set of parameters for the analysis of a derivatized form of Hydrazine, (2,6-dimethylphenethyl)-.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately non-polar compounds like the derivatized analyte. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) | Allows for the elution of a range of impurities with varying polarities. Formic acid improves peak shape and is mass spectrometry compatible. helixchrom.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. |

| Detector | UV-Vis or Diode Array Detector (DAD) | DAD allows for monitoring at the optimal wavelength for the specific hydrazone derivative, enhancing sensitivity and selectivity. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity with the risk of column overloading. |

This table represents an illustrative example of a potential HPLC method.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.net For a compound like Hydrazine, (2,6-dimethylphenethyl)-, direct analysis can be difficult due to its polarity and potential for thermal degradation. Therefore, derivatization is a common prerequisite to increase volatility and thermal stability. researchgate.netnih.gov

Derivatization for GC: The primary amine of the hydrazine can be derivatized, for example, through acylation or silylation, to produce a less polar, more volatile, and more thermally stable compound suitable for GC analysis. Another approach is to form a hydrazone with a fluorinated aldehyde, such as pentafluorobenzaldehyde, which creates a stable derivative with excellent sensitivity for an electron capture detector (ECD) or mass spectrometer. nih.gov

Illustrative GC Method Parameters:

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A common, robust, and relatively non-polar column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |

| Oven Program | Temperature gradient (e.g., 100°C hold for 2 min, ramp to 280°C at 15°C/min) | A temperature program is essential to separate impurities from the main compound and from each other based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose, sensitive detection for organic compounds. MS offers definitive identification based on mass-to-charge ratio. researchgate.net |

This table represents an illustrative example of a potential GC method for a derivatized sample.

Chiral Chromatography for Enantiomeric Purity

Since Hydrazine, (2,6-dimethylphenethyl)- possesses a stereocenter, it can exist as a pair of enantiomers. In pharmaceutical contexts, it is often crucial to separate and quantify these enantiomers, as they can have different biological activities. nih.gov Chiral chromatography is the definitive method for this purpose. youtube.comyoutube.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov

Method Development Principles: The most widely used CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized with various carbamate (B1207046) or benzoate (B1203000) groups and coated or immobilized on a silica (B1680970) support. nih.gov Method development involves screening a variety of chiral columns and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to find conditions that provide baseline resolution of the two enantiomers.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | These columns are known for their broad applicability in separating a wide range of chiral compounds. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with a basic additive | A typical normal-phase system. The alcohol acts as the polar modifier, and a basic additive (like diethylamine) is often required to improve the peak shape of amine-containing compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate to ensure good separation efficiency. |

| Column Temperature | 25 °C | Temperature is kept constant to ensure reproducible chiral recognition and retention. |

| Detector | UV-Vis (e.g., at 254 nm or 265 nm) | Detection at a wavelength where the aromatic ring of the compound absorbs light. |

This table represents an illustrative example of a potential chiral separation method.

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular structure of a compound and for detecting it at very low concentrations. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide separation prior to detection.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z). nih.gov This accuracy allows for the determination of a compound's elemental formula, which is a critical piece of evidence for structural confirmation. For Hydrazine, (2,6-dimethylphenethyl)- (molecular formula C₁₀H₁₆N₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. nih.gov

Application: After synthesis, a sample would be analyzed by an HRMS instrument (such as a Time-of-Flight or Orbitrap mass spectrometer). The instrument would measure the m/z of the protonated molecule, [M+H]⁺. The high accuracy of the measurement (typically within 5 parts-per-million, ppm) would provide strong confidence in the elemental composition.

Illustrative HRMS Data:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Theoretical Exact Mass [M] | 164.13135 u |

| Theoretical m/z for [M+H]⁺ | 165.13862 u |

| Observed m/z (Hypothetical) | 165.13851 u |

| Mass Accuracy (Hypothetical) | -0.67 ppm |

This table illustrates how HRMS data is used to confirm the elemental composition of the target compound.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification in Research Samples

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound, particularly in complex mixtures like biological samples from research studies. researchgate.net In an MS/MS experiment, a specific parent ion (e.g., the [M+H]⁺ of the drug) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern serves as a structural fingerprint. youtube.com

Application in Metabolite Identification: In drug metabolism research, MS/MS is used to identify metabolites. nih.gov The structures of potential metabolites are predicted based on known biotransformation reactions (e.g., oxidation, N-dealkylation, glucuronidation). The MS/MS instrument then searches for the corresponding parent ions in the research sample. If a suspected metabolite ion is found, it is fragmented, and its MS/MS spectrum is compared to that of the parent drug. Shared fragments can confirm the identity of the core structure, while the mass shift indicates the metabolic modification.

Predicted Metabolic Pathways and Resulting Fragments: For Hydrazine, (2,6-dimethylphenethyl)-, likely metabolic transformations would include oxidation of the dimethylphenyl ring or cleavage of the ethyl-hydrazine bond. The resulting fragments in an MS/MS spectrum would be diagnostic of the original structure.

| Predicted Metabolite | Biotransformation | Key MS/MS Fragment Ion (Hypothetical) | Rationale for Fragment |

| Hydroxylated Metabolite | Oxidation (+16 Da) | m/z 119.086 | Loss of the hydroxylated ethyl-hydrazine side chain from the metabolite, yielding the 2,6-dimethylbenzyl cation. |

| N-dealkylated Metabolite | Cleavage of C-N bond | m/z 133.102 | Loss of the hydrazine group (-NHNH₂) from the parent compound, yielding the 2,6-dimethylphenethyl cation. |

| Parent Compound | - | m/z 119.086 | Cleavage of the ethyl-hydrazine bond, yielding the 2,6-dimethylbenzyl cation. |

This table provides examples of how MS/MS fragmentation patterns would be used to identify potential metabolites in research samples.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. For a novel or sparsely studied molecule like Hydrazine, (2,6-dimethylphenethyl)-, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of Hydrazine, (2,6-dimethylphenethyl)- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on analogous structures like 2,6-dimethylphenol (B121312) and N,N-dimethyl-1-phenylethylamine, the following characteristic chemical shifts (δ) in ppm can be predicted:

Aromatic Protons: The protons on the 2,6-dimethylphenyl ring would likely appear in the aromatic region, typically between δ 6.8 and 7.2 ppm. The substitution pattern would lead to a specific splitting pattern, likely a multiplet.

Methylene (B1212753) Protons (-CH₂-CH₂-): The two methylene groups of the phenethyl moiety would give rise to two distinct signals, likely complex multiplets due to coupling with each other and the adjacent hydrazine group. These would be expected in the δ 2.5-3.5 ppm range.

Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring are chemically equivalent and would therefore produce a single, sharp singlet in the upfield region, anticipated around δ 2.2-2.4 ppm.

Hydrazine Protons (-NH-NH₂): The protons on the hydrazine group would appear as broad singlets and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They may also exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For Hydrazine, (2,6-dimethylphenethyl)-, distinct signals would be expected for each unique carbon atom. Predicted chemical shifts, based on data for compounds like phenylethylamine and phenylhydrazine, are as follows:

Aromatic Carbons: The carbons of the 2,6-dimethylphenyl ring would resonate in the δ 120-140 ppm region. The carbons bearing the methyl groups and the ethylhydrazine (B1196685) substituent would have distinct chemical shifts from the other aromatic carbons.

Methylene Carbons (-CH₂-CH₂-): The two methylene carbons would appear in the aliphatic region of the spectrum, with predicted shifts in the δ 30-60 ppm range.

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups would produce a single signal in the upfield region, likely around δ 15-25 ppm.

A summary of predicted NMR data is presented in the table below.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic (C₆H₃) | 6.8 - 7.2 (m) | 120 - 140 |

| Methylene (-CH₂-Ar) | 2.5 - 3.0 (m) | 30 - 40 |

| Methylene (-CH₂-N) | 3.0 - 3.5 (m) | 50 - 60 |

| Methyl (-CH₃) | 2.2 - 2.4 (s) | 15 - 25 |

| Hydrazine (-NH-NH₂) | Variable (br s) | N/A |

Note: s = singlet, m = multiplet, br s = broad singlet. These are predicted values and actual experimental data may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For Hydrazine, (2,6-dimethylphenethyl)-, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (N-H) | Stretching | 3200 - 3400 (broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 2,6-dimethylphenyl group in Hydrazine, (2,6-dimethylphenethyl)- would act as a chromophore. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) characteristic of a substituted benzene (B151609) ring. For instance, phenazine, a related heterocyclic compound, exhibits absorption maxima in aqueous solution. researchgate.net It is anticipated that Hydrazine, (2,6-dimethylphenethyl)- would display a primary absorption band around 200-220 nm and a secondary, less intense band around 260-280 nm, which is typical for phenyl-containing compounds.

Bioanalytical Method Validation for Research Matrices

The quantitative determination of a compound like Hydrazine, (2,6-dimethylphenethyl)- in biological matrices such as cell lysates or biological fluids from in vitro or preclinical studies requires the development and validation of a robust bioanalytical method. This is crucial for pharmacokinetic and metabolic studies. Given the structural similarity to phenelzine (B1198762), a well-established pharmaceutical, the methodologies developed for its analysis provide a strong framework. cloudfront.netchemicalbook.comneliti.com

A highly sensitive and selective method, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be the preferred technique. cloudfront.netchemicalbook.com The validation of such a method would need to adhere to regulatory guidelines and would involve assessing the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. This is typically assessed by analyzing blank matrix samples from multiple sources.

Linearity and Range: The concentration range over which the method is accurate and precise. Calibration curves are generated by spiking blank matrix with known concentrations of the analyte. For a compound like phenelzine, a linear range of 0.508 ng/mL to 25.144 ng/mL has been established in human plasma. cloudfront.net

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (low, medium, and high quality control samples).

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. For phenelzine, mean extraction recoveries of 96.5% have been reported from plasma using solid-phase extraction. cloudfront.net

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. For instance, phenelzine has been shown to be stable in plasma for 12 hours at room temperature and for at least 28 hours in processed samples. cloudfront.net

A summary of key validation parameters for a hypothetical bioanalytical method for Hydrazine, (2,6-dimethylphenethyl)-, based on data for phenelzine, is provided below.

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Phenelzine Analogue |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.996 - 0.999 cloudfront.net |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.508 ng/mL cloudfront.net |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits cloudfront.net |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits cloudfront.net |

| Extraction Recovery | Consistent and reproducible | 96.5% cloudfront.net |

| Stability | No significant degradation | Stable under various conditions cloudfront.net |

Computational Chemistry and Molecular Modeling of Hydrazine, 2,6 Dimethylphenethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. imist.maresearchgate.net These calculations solve approximations of the Schrödinger equation to determine molecular structure, energy, and various electronic parameters. researchgate.netnih.gov

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT is a widely used computational method to investigate the electronic structure of molecules. kbhgroup.in The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. samipubco.com

For a molecule like Hydrazine (B178648), (2,6-dimethylphenethyl)-, DFT calculations would typically involve optimizing the geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. imist.masamipubco.com The HOMO is expected to be localized primarily on the hydrazine moiety due to the lone pair electrons on the nitrogen atoms, making this region a likely site for oxidation and interaction with electron-deficient species. The LUMO is likely distributed across the aromatic ring. The addition of dimethyl groups on the phenyl ring would be expected to slightly increase the HOMO energy and potentially alter the HOMO-LUMO gap compared to its parent compound, phenelzine (B1198762), thereby modulating its reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for Phenethylhydrazine Derivatives Note: These are representative values based on typical DFT calculations for similar molecules and are intended for illustrative purposes.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.5 to -6.5 | Indicates electron-donating ability. Higher values suggest greater reactivity as a nucleophile. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.5 to 0.5 | Indicates electron-accepting ability. Lower values suggest greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher polarizability and reactivity. samipubco.com |

Conformation Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like Hydrazine, (2,6-dimethylphenethyl)- is highly dependent on its three-dimensional conformation. Conformation analysis and energy landscape mapping are computational techniques used to identify the stable, low-energy conformations a molecule can adopt. nih.gov By systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group and the C-N and N-N bonds of the hydrazine group) and calculating the potential energy at each step, a detailed energy landscape can be generated. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be used to verify experimental data or to characterize a molecule for which experimental spectra are unavailable. chemrxiv.org Time-dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. kbhgroup.inqnl.qa

Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. chemrxiv.org For Hydrazine, (2,6-dimethylphenethyl)-, key vibrational modes would include N-H stretching in the hydrazine group, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the phenyl ring.

Table 2: Predicted Key Vibrational Frequencies for Hydrazine, (2,6-dimethylphenethyl)- Note: These are representative frequency ranges based on DFT calculations for analogous structures.

| Vibrational Mode | Predicted Frequency Range (cm-1) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Hydrazine (-NH2) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl and Methyl Groups |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Phenyl Ring |

| N-N Stretch | 1050 - 1150 | Hydrazine |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and ligand-protein interactions. ekb.eg

Dynamics of Hydrazine, (2,6-dimethylphenethyl)- in Solvent Systems

The behavior of a molecule in a biological environment is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations can model a single molecule of Hydrazine, (2,6-dimethylphenethyl)- surrounded by a large number of explicit water molecules. researchgate.net These simulations provide insights into how the solvent structures itself around the solute and the stability of hydration shells. Parameters such as radial distribution functions can be calculated to understand the probability of finding water molecules at a certain distance from different atoms of the solute. Such simulations are crucial for accurately parameterizing the solvation energy, which is a key component of binding affinity calculations. uni-paderborn.deresearchgate.net

Protein-Ligand Binding Site Dynamics

As a phenelzine analogue, Hydrazine, (2,6-dimethylphenethyl)- is expected to act as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. researchgate.netacs.org MD simulations are an indispensable tool for studying the dynamic interactions between a ligand and its protein target. nih.gov After docking the ligand into the enzyme's active site, an MD simulation is run for tens to hundreds of nanoseconds to observe the stability of the binding pose and the network of interactions.

Key analyses from these simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD for both the protein backbone and the ligand indicates that the complex is in a stable equilibrium and the ligand is not diffusing out of the binding pocket. nih.gov

Root-Mean-Square Fluctuation (RMSF): This measures the flexibility of individual amino acid residues. Analysis of RMSF can reveal which parts of the protein become more or less flexible upon ligand binding. nih.gov For MAO-B, residues in the active site cavity are of particular interest.

Interaction Analysis: Throughout the simulation, the hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the protein are monitored. researchgate.net For MAO-B inhibitors, crucial interactions often involve key residues such as Tyr398, Tyr435, Gln206, and Cys172, as well as the FAD cofactor. researchgate.netresearchgate.net MD simulations can reveal the persistence and strength of these interactions over time, providing a more accurate picture of binding than static docking alone. nih.gov

Table 3: Potential Key Interacting Residues for Hydrazine, (2,6-dimethylphenethyl)- in the MAO-B Active Site Note: This table is based on published simulation data for other MAO-B inhibitors.

| Residue | Potential Interaction Type | Significance |

|---|---|---|

| Tyr398, Tyr435 | Hydrogen Bond, π-π Stacking | Part of the substrate cavity, crucial for catalytic activity and inhibitor binding. researchgate.netresearchgate.net |

| Gln206 | Hydrogen Bond | Forms part of the entrance to the active site and can interact with the inhibitor. researchgate.net |

| Cys172 | Hydrophobic/van der Waals | Lines the active site cavity, contributing to the binding of hydrophobic moieties. researchgate.net |

| FAD Cofactor | Covalent or Non-covalent | The reactive center of MAO; irreversible inhibitors form a covalent bond with the FAD. |

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand and its target protein.

Studies have explored the binding of phenelzine to its primary targets, the monoamine oxidase (MAO) enzymes. Molecular docking simulations of phenelzine into the binding site of human MAO-B have revealed key non-covalent interactions. These interactions include hydrophobic interactions involving the phenyl ring of phenelzine with hydrophobic residues in the enzyme's active site. The hydrazine moiety is positioned to interact with the flavin cofactor, which is essential for its inhibitory activity. researchgate.net

In addition to its well-established role as a MAO inhibitor, research has investigated phenelzine's affinity for other receptors. In vitro studies have shown that phenelzine can displace the binding of ligands to I2 imidazoline-preferring receptors in the brain and liver, indicating a moderate binding affinity for these sites. nih.govnih.gov Preincubation of cortical or liver membranes with phenelzine did not, however, alter the total density of these receptors, suggesting that it does not bind to them irreversibly. nih.gov

The binding affinity of a compound is a measure of the strength of the interaction between the ligand and its target. For phenelzine, these affinities have been quantified in various studies.

| Target | Binding Affinity (Ki) | Notes |

| I2 imidazoline-preferring receptors (brain and liver) | 0.3-6 µM | Moderate affinity nih.gov |

This table is generated based on available research data and is intended for informational purposes.

In Silico Predictions for Distribution and Metabolic Pathways in Research Models

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. These predictions help in understanding the pharmacokinetic profile of a compound. wikipedia.orgscirp.org Computational models can predict various physicochemical properties of phenelzine that influence its distribution and metabolism.

Several online databases and computational tools provide predictions for the physicochemical properties of phenelzine.

| Property | Predicted Value | Source |

| Molecular Weight | 136.20 | ChEMBL ebi.ac.uk |

| AlogP | 0.69 | ChEMBL ebi.ac.uk |

| Polar Surface Area | 38.05 Ų | ChEMBL ebi.ac.uk |

| #Rotatable Bonds | 3 | ChEMBL ebi.ac.uk |

| Basic pKa | 5.55 | ChEMBL ebi.ac.uk |

This table contains computationally predicted data.

Phenelzine is known to be rapidly absorbed from the gastrointestinal tract following oral administration. drugbank.com It exhibits high protein binding, which can influence its distribution and bioavailability. drugbank.com

The metabolic fate of phenelzine has been elucidated through both experimental and computational studies. It is primarily metabolized in the liver. wikipedia.org The main metabolic pathway is believed to be acetylation. drugbank.com Major metabolites that have been identified include phenylacetic acid and 4-hydroxyphenylacetic acid. drugbank.com These metabolites constitute a significant portion of the dose excreted in the urine. drugbank.com Other predicted or identified metabolites include 2-phenylethylamine and N-acetyl-phenelzine. drugbank.com Computational tools can predict potential metabolic pathways by applying known biotransformation rules. nih.govarxiv.org

| Metabolite | Description |

| Phenylacetic acid | Major metabolite drugbank.com |

| 4-Hydroxyphenylacetic acid | Major metabolite drugbank.com |

| 2-Phenylethylamine | Metabolite drugbank.com |

| N-acetyl-phenelzine | Minor metabolite drugbank.com |

This table lists the primary metabolites of Hydrazine, (2,6-dimethylphenethyl)-.

Lack of Publicly Available Research Data for Hydrazine, (2,6-dimethylphenethyl)-

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical research data was found for the chemical compound "Hydrazine, (2,6-dimethylphenethyl)-". The search included inquiries into its use in in vitro assays, ex vivo models, and non-human, non-clinical mechanistic animal studies.

The performed searches did not yield any relevant results for this particular compound within the specified research contexts. This suggests that "Hydrazine, (2,6-dimethylphenethyl)-" may be a novel or less-studied molecule for which preclinical research has not been published or is not widely disseminated. The information available pertains to other related hydrazine compounds, but not the specific entity requested.

Due to the absence of specific research findings on "Hydrazine, (2,6-dimethylphenethyl)-", it is not possible to provide an article that adheres to the detailed outline requested, which includes its application in high-throughput screening, phenotypic screening, organotypic culture studies, precision-cut tissue slice investigations, and mechanistic animal models.

Further investigation into proprietary research databases or direct contact with chemical suppliers for non-public documentation might be necessary to obtain information on this compound. However, based on publicly accessible information, the preclinical profile of "Hydrazine, (2,6-dimethylphenethyl)-" remains undocumented.

Preclinical Research Paradigms and Hydrazine, 2,6 Dimethylphenethyl As a Chemical Probe

Integration into Mechanistic Animal Models (non-human, non-clinical)

Proof-of-Concept Studies in Rodent Models for Target Engagement

There is no available data from studies in rodent models that would demonstrate the target engagement of Hydrazine (B178648), (2,6-dimethylphenethyl)-. Information regarding its mechanism of action, binding affinity to specific biological targets, or efficacy in preclinical models of disease is not present in the public domain.

Biomarker Identification in Preclinical In Vivo Systems

No studies have been identified that focus on the use of Hydrazine, (2,6-dimethylphenethyl)- for biomarker identification in preclinical in vivo systems. Consequently, there is no information on potential pharmacodynamic markers that could be used to assess the biological activity of this compound in living organisms.

Emerging Research Directions and Future Prospects for Hydrazine, 2,6 Dimethylphenethyl

Interdisciplinary Research at the Chemistry-Biology Interface

The true potential of Hydrazine (B178648), (2,6-dimethylphenethyl)- likely lies at the intersection of chemistry and biology. Its core structure, an arylalkylhydrazine, is a well-established pharmacophore known to interact with various biological targets, most notably monoamine oxidases (MAOs). nih.gov MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. nih.gov

Future interdisciplinary research could focus on elucidating the specific biological targets of Hydrazine, (2,6-dimethylphenethyl)-. This would involve a combination of synthetic chemistry to produce the compound and its analogs, followed by rigorous biological screening. Techniques such as enzyme inhibition assays, receptor binding studies, and cell-based functional assays would be essential to profile its activity. Moreover, understanding the structure-activity relationships (SAR) by systematically modifying the (2,6-dimethylphenethyl) moiety could reveal key determinants for potency and selectivity. nih.gov For instance, the dimethyl substitution pattern on the phenyl ring is expected to influence the compound's steric and electronic properties, potentially leading to a unique interaction profile with target proteins compared to unsubstituted or differently substituted analogs.

Potential for Systems Biology and Network Pharmacology Studies

The era of "one drug, one target" is gradually giving way to a more holistic understanding of pharmacology. Systems biology and network pharmacology are powerful approaches to unravel the complex interplay between a drug, its multiple targets, and the broader biological networks they modulate. rsc.orgbiorxiv.org Given that hydrazine-based compounds can exhibit promiscuous reactivity, a systems-level approach for Hydrazine, (2,6-dimethylphenethyl)- would be particularly insightful. acs.org

Unexplored Chemical Reactivities and Synthetic Transformations

The hydrazine moiety is a versatile functional group capable of a wide range of chemical transformations. acs.org While the biological activity of arylalkylhydrazines is often linked to their ability to act as enzyme inhibitors, their synthetic utility is also of significant interest. The (2,6-dimethylphenethyl)- substituent introduces specific steric and electronic features that could lead to unexplored reactivities.

Future research could explore the use of Hydrazine, (2,6-dimethylphenethyl)- as a building block in the synthesis of novel heterocyclic compounds. The hydrazine group can participate in cyclization reactions with various electrophiles to form pyrazoles, pyridazines, and other nitrogen-containing ring systems. The steric hindrance from the 2,6-dimethylphenyl group could influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the formation of unique molecular architectures. Furthermore, the development of novel catalytic systems for the functionalization of the C-N and N-N bonds in arylalkylhydrazines could open up new avenues for synthetic chemistry.

Challenges and Methodological Advancements in Arylalkylhydrazine Research

Despite their potential, the study of arylalkylhydrazines is not without its challenges. The synthesis of polysubstituted phenethylhydrazines can be complex, often requiring multi-step procedures with careful control of reaction conditions to avoid side reactions and ensure good yields. The purification of these compounds can also be challenging due to their polarity and potential instability.

Another significant challenge lies in the analytical determination of hydrazines and their derivatives. These compounds can be reactive and prone to degradation, making their detection and quantification in complex matrices, such as biological samples, difficult. researchgate.net However, recent advancements in analytical techniques are helping to overcome these hurdles. The development of sensitive and selective methods based on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), often involving derivatization to enhance stability and detectability, has greatly improved the ability to analyze these compounds. jchemrev.com Furthermore, novel electrochemical sensors and fluorescence-based probes are emerging as powerful tools for the real-time detection of hydrazines in various environments.

Q & A

Q. Advanced Research Focus

- Catalyst structure : Bicyclic hydrazines (e.g., [2.2.2]-bicyclic systems) lower activation barriers in cycloreversion steps .

- Substrate scope : Electron-deficient olefins enhance hydrazine-mediated carbonyl-olefin metathesis efficiency .

- Mechanistic insights : Computational studies identify rate-determining steps (e.g., hydrazine de-epoxidation vs. thermal dehydroxylation in graphene oxide reduction) .

How can contradictions in hydrazine decomposition pathways (e.g., thermal vs. catalytic) be resolved experimentally?

Q. Advanced Research Focus

- Phase-specific analysis : Compare vapor-phase (surface-sensitive) and solution-phase (solvent-influenced) mechanisms .

- Isotopic labeling : Track hydrogen transfer pathways using deuterated hydrazine .

- Kinetic profiling : Monitor intermediates via time-resolved FTIR or mass spectrometry .

What computational strategies are employed to predict the antiproliferative activity of hydrazine derivatives?

Q. Advanced Research Focus

- 2D-QSAR models : Correlate substituent electronegativity and steric parameters with IC₅₀ values in cancer cell lines .

- Docking studies : Simulate interactions with biological targets (e.g., tubulin or DNA topoisomerases) .

- ADMET profiling : Predict bioavailability and toxicity using Lipinski’s rule and Ames test simulations .

What methodologies address challenges in detecting trace hydrazine residues in biological or environmental samples?

Q. Advanced Research Focus

- Derivatization reagents : 2,6-Dichlorophenylhydrazine (2,6-DCPH) enhances HPLC-MS sensitivity for nitrofurazone detection .

- Fluorogenic probes : Design probes with hydrazine-specific cleavage sites (e.g., dicyanovinyl groups) for real-time monitoring .

- Microextraction techniques : Ultrasound-assisted liquid extraction improves recovery rates in complex matrices .

How are hydrazine derivatives utilized in synthesizing advanced materials like graphene or triptycene-based polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.